2-Cyanoethyl ethenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl ethenesulfonate is an organic compound with the molecular formula C₅H₇NO₃S. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an ethenesulfonate group (–SO₃CH=CH₂), which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoethyl ethenesulfonate can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyl ethenesulfonate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form substituted products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the ethenesulfonate group is replaced by other functional groups.
Polymerization: The compound can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Catalysts: Acid or base catalysts are often employed to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine may yield a cyanoethyl amine derivative, while the reaction with an alcohol may produce a cyanoethyl ether .
Scientific Research Applications
2-Cyanoethyl ethenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanoethyl ethenesulfonate involves its reactivity with nucleophiles. The cyano group and ethenesulfonate group facilitate the formation of covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Cyanoethyl trimethylsilane: This compound shares the cyanoethyl group but has different reactivity due to the presence of a trimethylsilane group.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in similar applications, particularly in nucleic acid synthesis.
Uniqueness: 2-Cyanoethyl ethenesulfonate is unique due to its combination of the cyano and ethenesulfonate groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
149235-72-3 |
---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-cyanoethyl ethenesulfonate |
InChI |
InChI=1S/C5H7NO3S/c1-2-10(7,8)9-5-3-4-6/h2H,1,3,5H2 |
InChI Key |
HNCAELJDFYHXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.